N-cyclohexyl-2,3-dimethyl-6-phenyl-1,2,5-oxadiazinane-5-carboxamide
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Overview
Description
N-cyclohexyl-2,3-dimethyl-6-phenyl-1,2,5-oxadiazinane-5-carboxamide is a chemical compound with the molecular formula C18H27N3O2 It is known for its unique structure, which includes a cyclohexyl group, two methyl groups, a phenyl group, and an oxadiazinane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-2,3-dimethyl-6-phenyl-1,2,5-oxadiazinane-5-carboxamide typically involves the reaction of cyclohexylamine with appropriate precursors under controlled conditions. One common method includes the cyclization of intermediates in the presence of catalysts to form the oxadiazinane ring. The reaction conditions often require specific temperatures, solvents, and pH levels to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards .
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-2,3-dimethyl-6-phenyl-1,2,5-oxadiazinane-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
N-cyclohexyl-2,3-dimethyl-6-phenyl-1,2,5-oxadiazinane-5-carboxamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential as a bioactive compound.
Medicine: It is investigated for its potential therapeutic properties, including its role as a drug candidate.
Mechanism of Action
The mechanism of action of N-cyclohexyl-2,3-dimethyl-6-phenyl-1,2,5-oxadiazinane-5-carboxamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other oxadiazinane derivatives and related amides. These compounds share structural similarities but may differ in their functional groups and reactivity.
Uniqueness
N-cyclohexyl-2,3-dimethyl-6-phenyl-1,2,5-oxadiazinane-5-carboxamide is unique due to its specific combination of functional groups and its oxadiazinane ring structure.
Properties
IUPAC Name |
N-cyclohexyl-2,3-dimethyl-6-phenyl-1,2,5-oxadiazinane-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O2/c1-14-13-21(18(22)19-16-11-7-4-8-12-16)17(23-20(14)2)15-9-5-3-6-10-15/h3,5-6,9-10,14,16-17H,4,7-8,11-13H2,1-2H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZSHECXQSUETFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C(ON1C)C2=CC=CC=C2)C(=O)NC3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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